
OXA-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OXA-11 is a potent, novel small-molecule amino pyrimidine inhibitor (1.2 pM biochemical IC(50)) of focal adhesion kinase (FAK). OXA-11 inhibited FAK phosphorylation at phospho-tyrosine 397 with a mechanistic IC(50) of 1 nM in TOV21G tumor cells, which translated into functional suppression of proliferation in 3-dimensional culture with an EC(50) of 9 nM. Studies of OXA-11 activity in TOV21G tumor-cell xenografts in mice revealed a pharmacodynamic EC(50) of 1.8 nM, indicative of mechanistic inhibition of pFAK [Y397] in these tumors. OXA-11 slows tumor growth, potentiates the anti-tumor actions of cisplatin and--when combined with VEGFR-2 blockade--reduces metastasis of pancreatic neuroendocrine tumors in RIP-Tag2 mice.
Wissenschaftliche Forschungsanwendungen
Anti-Metastatic and Tumor Growth Inhibition
OXA-11 has been studied for its anti-metastatic actions and its ability to inhibit tumor growth. Specifically, it's a potent inhibitor of focal adhesion kinase (FAK), which plays a crucial role in cancer cell survival and metastasis. Research demonstrates that OXA-11 can significantly suppress tumor growth and, when combined with other treatments like VEGFR-2 blockade, can effectively reduce the metastasis of pancreatic neuroendocrine tumors. These findings highlight OXA-11's potential as a therapeutic agent in cancer treatment, particularly for its anti-metastatic properties and capacity to enhance the efficacy of other anti-cancer drugs (Moen et al., 2015).
Role in Drug Resistance
The role of OXA-11 in mediating drug resistance, particularly in colorectal cancer cells, has been a subject of study. Research has shown that OXA-11 can interact with certain proteins, such as ABCG2, which is involved in the multi-drug resistance phenomenon in cancer cells. This interaction can influence the effectiveness of chemotherapeutic agents, pointing to OXA-11's role in the complex process of drug resistance in cancer treatment (Hsu et al., 2018).
Combustion Characteristics in Propellants
Apart from its applications in the medical field, OXA-11 has also been researched for its potential in altering the combustion characteristics of composite solid rocket propellants. Studies suggest that compounds like OXA-11 can act on both the condensed and gas phases during combustion and might influence various parameters like burning rate, pressure deflagration limit, and the size of agglomerates in coolant-based propellants (Trache et al., 2015).
Water Treatment Applications
In environmental applications, OXA-11 has been explored for its effectiveness in water treatment, particularly in the degradation of certain antibiotics like oxacillin. The process involves electrochemical anodic oxidation and can result in the significant removal of contaminants, demonstrating OXA-11's potential utility in enhancing water purification and treatment processes (Giraldo et al., 2015).
Eigenschaften
CAS-Nummer |
1257994-15-2 |
|---|---|
Produktname |
OXA-11 |
Molekularformel |
C37H49F3N7O5P |
Molekulargewicht |
759.812 |
IUPAC-Name |
diethyl (3-methoxy-4-((4-((2-methyl-7-((1r,4r)-4-(4-methylpiperazin-1-yl)cyclohexyl)-3-oxoisoindolin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl)phosphonate |
InChI |
InChI=1S/C37H49F3N7O5P/c1-6-51-53(49,52-7-2)23-24-8-14-30(32(20-24)50-5)43-36-41-21-29(37(38,39)40)34(44-36)42-31-15-13-27(28-22-46(4)35(48)33(28)31)25-9-11-26(12-10-25)47-18-16-45(3)17-19-47/h8,13-15,20-21,25-26H,6-7,9-12,16-19,22-23H2,1-5H3,(H2,41,42,43,44)/t25-,26- |
InChI-Schlüssel |
HZOFIHCVZSUCBZ-DIVCQZSQSA-N |
SMILES |
COC1=CC(CP(OCC)(OCC)=O)=CC=C1NC2=NC(NC3=CC=C([C@@H]4CC[C@@H](N5CCN(C)CC5)CC4)C(CN6C)=C3C6=O)=C(C(F)(F)F)C=N2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
OXA-11; OXA 11; OXA11. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



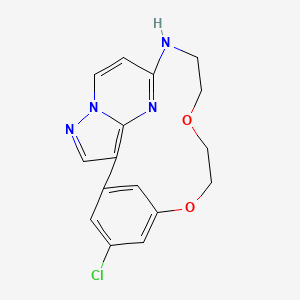
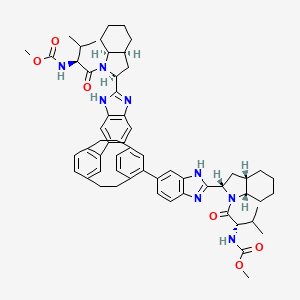
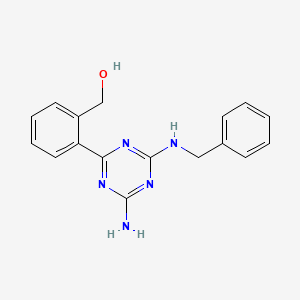
![(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B609723.png)
![N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide](/img/structure/B609724.png)
![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)
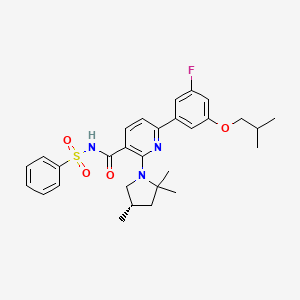
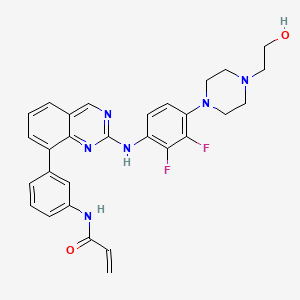
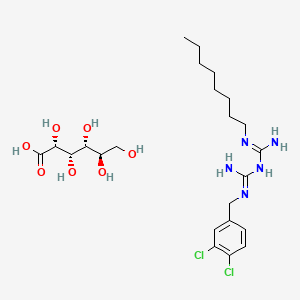
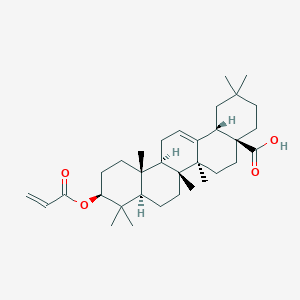
![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
![N-[4-(1-Oxo-1,2,3,4-Tetrahydro-5h-Pyrido[4,3-B]indol-5-Yl)butyl]acetamide](/img/structure/B609734.png)